molecular formula C13H7Cl2N3O4S B14608718 2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide CAS No. 61072-98-8

2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide

Cat. No.: B14608718
CAS No.: 61072-98-8
M. Wt: 372.2 g/mol
InChI Key: BDRONUAIWWDAFV-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes dichloro, cyano, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a dichlorobenzene derivative, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the cyano and nitro groups can also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(2-cyano-4-aminophenyl)benzene-1-sulfonamide
  • 2,5-Dichloro-N-(2-cyano-4-methylphenyl)benzene-1-sulfonamide
  • 2,5-Dichloro-N-(2-cyano-4-hydroxyphenyl)benzene-1-sulfonamide

Uniqueness

2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical properties and reactivity. These functional groups make the compound a versatile intermediate for various chemical transformations and applications.

Properties

CAS No.

61072-98-8

Molecular Formula

C13H7Cl2N3O4S

Molecular Weight

372.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-cyano-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H7Cl2N3O4S/c14-9-1-3-11(15)13(6-9)23(21,22)17-12-4-2-10(18(19)20)5-8(12)7-16/h1-6,17H

InChI Key

BDRONUAIWWDAFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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